molecular formula C12H12N2O2 B8660138 2-(4-pyrimidin-2-yloxyphenyl)ethanol

2-(4-pyrimidin-2-yloxyphenyl)ethanol

Cat. No. B8660138
M. Wt: 216.24 g/mol
InChI Key: VZUHINCCQYIUHD-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

To a solution of 4-(2-hydroxyethyl)phenol (950 mg, 6.88 mmol) in DMF (15 mL) was added 2-chloropyrimidine (750 mg, 6.55 mmol) and K2CO3 (1086 mg, 7.86 mmol). The mixture was heated at 110° C. overnight. Purification via reverse phase flash chromatography then afforded the title compound (1.3 g, 6.01 mmol, 92% yield). LCMS: rt=1.85 min, [M+H+]=218
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
1086 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.Cl[C:12]1[N:17]=[CH:16][CH:15]=[CH:14][N:13]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N:13]1[CH:14]=[CH:15][CH:16]=[N:17][C:12]=1[O:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][OH:1])=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
OCCC1=CC=C(C=C1)O
Name
Quantity
750 mg
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
1086 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification via reverse phase flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)OC1=CC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.01 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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